molecular formula C12H14N2O3 B1388099 4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid CAS No. 1146299-31-1

4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid

Cat. No.: B1388099
CAS No.: 1146299-31-1
M. Wt: 234.25 g/mol
InChI Key: RYQRZHAAHBOYLH-UHFFFAOYSA-N
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Description

“4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid” is a chemical compound with the IUPAC name 4-[(1-pyrrolidinylcarbonyl)amino]benzoic acid . It has a molecular weight of 234.25 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI code for this compound is 1S/C12H14N2O3/c15-11(16)9-3-5-10(6-4-9)13-12(17)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,17)(H,15,16) .

Biochemical Analysis

Biochemical Properties

4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as proteases and kinases. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in biochemical pathways. For instance, this compound has been observed to inhibit certain proteases, thereby affecting protein degradation processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation events and altering signal transduction pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of this compound can result in toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The involvement of specific enzymes, such as cytochrome P450s, in the metabolism of this compound has been documented, highlighting the complexity of its metabolic pathways . These metabolic processes can influence the overall pharmacokinetic profile and biological effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation and distribution . Additionally, binding proteins can influence the localization and availability of this compound within different cellular compartments . These transport and distribution mechanisms are essential for understanding the cellular and tissue-specific effects of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize to the cytoplasm, nucleus, and mitochondria, where it can exert its biological effects . The subcellular localization of this compound can impact its activity and function, as it may interact with different biomolecules and participate in distinct cellular processes depending on its localization .

Properties

IUPAC Name

4-(pyrrolidine-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)9-3-5-10(6-4-9)13-12(17)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQRZHAAHBOYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235747
Record name Benzoic acid, 4-[(1-pyrrolidinylcarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146299-31-1
Record name Benzoic acid, 4-[(1-pyrrolidinylcarbonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146299-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(1-pyrrolidinylcarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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